molecular formula C20H22N2O3S B2954884 N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898420-00-3

N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2954884
CAS No.: 898420-00-3
M. Wt: 370.47
InChI Key: LPUPGPCOCRXDDG-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound featuring a tetracyclic pyrrolo[3,2,1-ij]quinoline core substituted with a sulfonamide group at the 8-position and an isopropylphenyl moiety at the N-terminus.

Properties

IUPAC Name

11-oxo-N-(4-propan-2-ylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13(2)14-3-6-17(7-4-14)21-26(24,25)18-11-15-5-8-19(23)22-10-9-16(12-18)20(15)22/h3-4,6-7,11-13,21H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUPGPCOCRXDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S and a molecular weight of 348.43 g/mol. Its structure includes a pyrroloquinoline core with a sulfonamide group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit notable antimicrobial properties. The compound has shown activity against various bacterial strains, particularly Gram-positive bacteria. Preliminary studies suggest that it may outperform traditional antibiotics in specific contexts.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.8 mg/L
Escherichia coli1.4 mg/L
Streptococcus pneumoniae2.0 mg/L

The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as a novel antimicrobial agent.

Enzyme Inhibition

The sulfonamide moiety in the compound suggests potential enzyme inhibition capabilities. Studies have demonstrated that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.21 ± 0.005

These values indicate that the compound may serve as a lead for developing new enzyme inhibitors with therapeutic applications in treating conditions like Alzheimer's disease and gastric ulcers.

Case Studies

In a recent study on a series of oxoquinoline derivatives, compounds with similar structures to this compound were evaluated for their efficacy against resistant bacterial strains. The findings revealed enhanced antibacterial activity compared to existing treatments and suggested modifications to the C-8 position could further improve efficacy and reduce toxicity profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide with structurally related compounds, emphasizing substituents, molecular properties, and biological activities:

Compound Name Key Substituents Molecular Formula Molecular Weight Reported Activities Source
This compound 8-sulfonamide with N-(4-isopropylphenyl) C₂₀H₂₃N₂O₃S 377.5 g/mol Not explicitly reported; inferred CNS activity based on analogs Target Compound
NH300094 (8-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-4-oxo analog) 8-propoxy-piperidinyl-fluorobenzoisoxazole C₂₇H₂₈FN₃O₃ 485.5 g/mol Triple antagonist: 5-HT2A/D2/D3 receptors; inverse agonist at 5-HT1B
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 8-ethoxy, 1,2-dione C₁₅H₁₇NO₃ 274.1 g/mol Synthetic intermediate; no explicit pharmacological data
8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one 8-pyridin-3-ylmethyl C₁₇H₁₇N₃O 291.3 g/mol CYP enzyme inhibition; potential use in corticoid/estrogen-related diseases
4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-8-sulfonamide analog 8-sulfonamide with pyridinyl-thiophene C₂₁H₁₉N₃O₃S₂ 425.5 g/mol Structural analog; no explicit activity data
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo analog 8-sulfonamide with bromo-methylphenyl C₁₉H₁₉BrN₂O₃S 435.3 g/mol Halogenated derivative; potential enhanced lipophilicity
3-(4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-carbonyl)-benzonitrile 8-carbonyl-benzonitrile C₁₉H₁₃N₃O₂ 315.3 g/mol CYP inhibitor; synthetic route optimized for aromatic substituents

Key Structural and Functional Insights:

Substituent Impact on Activity :

  • Sulfonamide Derivatives : The target compound and its analogs (e.g., ) share a sulfonamide group at the 8-position, which may enhance solubility and binding to CNS targets. However, the N-(4-isopropylphenyl) group in the target compound likely improves metabolic stability compared to halogenated or heteroaromatic substituents .
  • Receptor Selectivity : NH300094 () demonstrates that bulky substituents (e.g., fluorobenzoisoxazole-piperidinylpropoxy) confer multi-receptor antagonism, whereas simpler sulfonamide derivatives may exhibit narrower selectivity.

Synthetic Accessibility :

  • Compounds with ester or carbonyl groups (e.g., ) are synthesized via straightforward coupling reactions, while sulfonamide derivatives (e.g., ) require sulfonation or nucleophilic substitution steps .

Pharmacological Potential: Pyrrolo[3,2,1-ij]quinoline derivatives with pyridinylmethyl or benzonitrile groups () show promise as enzyme inhibitors, suggesting the target compound could be repurposed for similar applications .

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